molecular formula C12H9BrN4O B2922856 (E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide CAS No. 1206198-50-6

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide

Cat. No.: B2922856
CAS No.: 1206198-50-6
M. Wt: 305.135
InChI Key: KMRVSADFNHHSQW-FRKPEAEDSA-N
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Description

(E)-N'-(4-Bromobenzylidene)pyrazine-2-carbohydrazide is a hydrazone-based organic compound of significant interest in medicinal chemistry and materials science research. This compound is characterized by a central hydrazide group that links a pyrazine ring to a 4-bromobenzylidene moiety, forming a planar molecular structure with a dihedral angle of 10.57° between the two aromatic systems . The solid-state structure is stabilized by an intramolecular N—H⋯N hydrogen bond, forming an S(5) motif, and intermolecular C—H⋯O interactions that link molecules into chains . Furthermore, the molecules arrange into stacks via π-π interactions between the pyrazine and benzene rings, with centroid-centroid distances of 3.837 Å and 3.860 Å . The compound is synthesized via the condensation of equimolar amounts of pyrazine-2-carbohydrazide and 4-bromobenzaldehyde in methanol . Its crystalline form is triclinic, with unit cell parameters a = 5.8947 Å, b = 7.6941 Å, c = 14.029 Å, α = 83.273°, β = 80.086°, γ = 72.440°, and a volume of 596.11 ų . Hydrazone derivatives, as a class of compounds, are widely investigated for their diverse biological activities, which include potential anticancer, antiviral, and antimicrobial properties, making them valuable scaffolds in drug discovery . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVSADFNHHSQW-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-bromobenzylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-bromobenzylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the hydrazone linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)pyrazine-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituents on the benzylidene or pyrazine rings, influencing electronic properties and intermolecular interactions:

Compound Name Structural Variation Key Findings Reference
(E)-N'-(4-chlorobenzylidene)pyrazine-2-carbohydrazide Chlorine substituent (4-Cl) Reduced anti-TB activity (MIC = 1.56 µg mL⁻¹) compared to bromo analog
N-methyl-N-(4-nitrobenzylidene)pyrazine-2-carbohydrazide Methylation + nitro group (4-NO₂) Enhanced electron-withdrawing effects; studied via DFT and NMR spectroscopy
(E)-N'-(2-hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide (H2opch) Hydroxy-methoxy substituents Forms stable lanthanide complexes for single-molecule magnets (SMMs)
(E)-N'-(4-fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide Fluorine + thiazole-pyridine hybrid Demonstrated cytotoxic activity (structure-activity relationship pending)

Electronic Properties :

  • The 4-bromo substituent enhances lipophilicity and electron density, favoring interactions with hydrophobic pockets in biological targets .
  • Nitro groups (e.g., in 4-nitrobenzylidene derivatives) increase polarity, affecting solubility and crystallinity .
  • Hydroxy and methoxy groups (e.g., H2opch) improve chelation capabilities, enabling coordination with transition metals .
Anti-Tubercular Activity
Compound MIC (µg mL⁻¹) Comparison to Standard Drugs Reference
(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide (Compound 34) 0.78 > Pyrazinamide, > Ethambutol
(E)-N'-(4-chlorobenzylidene)pyrazine-2-carbohydrazide (Compound 36) 1.56 = Ethambutol, > Pyrazinamide
(E)-N'-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide 0.78 Hybrid structure with enhanced target binding
  • The bromo substituent contributes to superior anti-TB activity compared to chloro analogs, likely due to increased halogen bonding with the pantothenate synthetase enzyme .
  • Hybrid structures incorporating pyrazole rings (e.g., Compound 34) show improved docking scores, suggesting multi-target mechanisms .

Physicochemical and Material Science Properties

Crystallographic Data
Compound Dihedral Angle (Pyrazine-Benzene) Key Application Reference
This compound 55–78° (estimated) Coordination polymers
N'-benzylidene-N-methylpyrazine-2-carbohydrazide 55–78° Crystal engineering
2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide 60.2° Photochromic materials
  • Dihedral angles between pyrazine and benzene rings influence π-π stacking and crystal packing, critical for designing metal-organic frameworks (MOFs) .
  • Hydration effects: The monohydrate form of hydroxybenzylidene derivatives (e.g., ) stabilizes hydrogen-bonded networks, enhancing thermal stability .

Biological Activity

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring linked to a 4-bromobenzylidene moiety via a hydrazone bond. Its molecular formula is C12H9BrN4OC_{12}H_{9}BrN_{4}O and it exhibits a dihedral angle of approximately 10.57° between the pyrazine and bromobenzene groups, indicating a planar configuration conducive for biological interactions .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
  • Interference with Cellular Processes : It may disrupt signaling pathways or cellular functions critical for microbial growth or cancer cell survival.
  • Hydrogen Bonding : Intramolecular hydrogen bonds and π-π stacking interactions could enhance its stability and bioactivity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, particularly Gram-positive bacteria, which are often more susceptible to such compounds .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

Data sourced from preliminary evaluations conducted on synthesized derivatives of pyrazine-2-carbohydrazide .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving human cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), have shown promising results. The compound's ability to induce cytotoxicity in these cells suggests it could be a candidate for further development in cancer therapeutics.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)% Cell Viability at 50 µM
HepG22530%
HeLa2025%

Results indicate significant cytotoxic effects at relatively low concentrations, warranting further investigation into the compound's therapeutic potential .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been documented in various studies, highlighting methods that optimize yield and purity while retaining biological activity .
  • Comparative Studies : Comparative analyses with similar compounds, such as (E)-N'-(4-chlorobenzylidene)pyrazine-2-carbohydrazide, reveal that the presence of the bromine atom enhances its reactivity and biological activity compared to its chlorinated analogs .
  • In Vivo Studies : Preliminary in vivo studies are necessary to establish pharmacokinetics and bioavailability, which are crucial for understanding the therapeutic potential of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing (E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide, and how can purity be ensured?

  • Answer: The compound is typically synthesized via Schiff base condensation between pyrazine-2-carbohydrazide and 4-bromobenzaldehyde in refluxing ethanol or methanol. Catalyst-free conditions are often employed to minimize side reactions. Purity is validated using FT-IR, 1H-NMR^1 \text{H-NMR}, and ESI-MS, with single-crystal X-ray diffraction (e.g., SHELX programs) confirming stereochemistry . Recrystallization in polar solvents (e.g., DMSO/water) improves yield and purity.

Q. How can structural and electronic properties be characterized experimentally and theoretically?

  • Answer:

  • Experimental: X-ray crystallography resolves the E-configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Spectroscopic techniques (FT-IR, NMR) identify functional groups and confirm conjugation .
  • Theoretical: Density Functional Theory (DFT) calculations (B3LYP/6-311G^{**}) model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. Solvent effects are incorporated via IEFPCM or SCRF methods .

Q. What are the key challenges in resolving crystallographic data for this compound?

  • Answer: Crystal packing often involves disordered solvent molecules or multiple independent molecules in the asymmetric unit (e.g., ). SHELXL refinement requires careful handling of hydrogen bonding (e.g., N–H⋯N, O–H⋯N) and thermal parameters. High-resolution data (≤ 0.8 Å) and TWINABS for absorption corrections improve accuracy .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between gas-phase and solvated structural predictions?

  • Answer: Gas-phase DFT models (B3LYP/6-311G^{**}) often overestimate planarity due to absent solvent interactions. Solvent models (IEFPCM) reveal conformational flexibility, particularly in the hydrazone bridge. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π^*) that stabilize solvated conformers .

Q. What strategies validate the compound’s potential as an antitubercular agent?

  • Answer:

  • Biological Assays: MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv, with pyrazinamide as a positive control. Compound 34 (a structural analog) showed MIC = 0.78 µg/mL, outperforming first-line drugs .
  • Molecular Docking: Docking into M. tuberculosis pantothenate synthetase (PDB: 3IVX) identifies key interactions (e.g., bromophenyl–Val152, pyrazine–Asp26). MD simulations (100 ns) assess binding stability .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Answer: Strong intra- and intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) stabilize the crystal lattice, reducing solubility in nonpolar solvents. π-π stacking between pyrazine and bromophenyl rings (centroid distances: 3.5–3.8 Å) enhances thermal stability, as shown by TGA/DSC .

Q. What spectroscopic techniques resolve tautomerism or dynamic processes in solution?

  • Answer: Variable-temperature 1H-NMR^1 \text{H-NMR} (e.g., 298–343 K) detects keto-enol tautomerism via shifting hydrazide NH signals. 2D NOESY identifies through-space correlations between aromatic protons, while 13C-NMR^{13} \text{C-NMR} chemical shifts correlate with DFT-predicted tautomer populations .

Methodological Considerations

Q. How to analyze conflicting data from X-ray and DFT-derived bond lengths/angles?

  • Answer: X-ray data reflect solid-state packing effects (e.g., steric strain), whereas DFT models idealize isolated molecules. Statistical tools (e.g., R2^2 regression) quantify deviations. For example, C=N bond lengths in X-ray (1.28 Å) may shorten in DFT (1.31 Å) due to electron correlation .

Q. What experimental controls ensure reproducibility in biological activity studies?

  • Answer:

  • Positive/Negative Controls: Pyrazinamide (MIC ~3.12 µg/mL) and DMSO solvent controls.
  • Cytotoxicity: Parallel assays on mammalian cell lines (e.g., HEK293) confirm selectivity (IC50_{50} > 50 µg/mL).
  • Batch Consistency: Purity verification via HPLC (≥95%) for each assay batch .

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